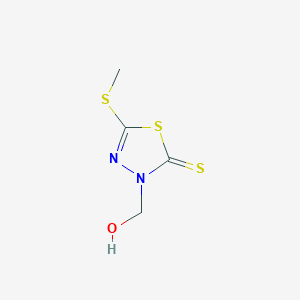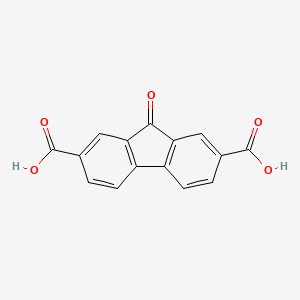![molecular formula C11H10N2O3S B1302218 2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-carbonsäure CAS No. 165682-75-7](/img/structure/B1302218.png)
2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-carbonsäure
Übersicht
Beschreibung
The compound “2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid” is a chemical compound with the molecular formula C11H10N2O3S . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of methoxyphenyl thiazole carboxamide derivatives . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 250.28 . The compound’s InChI code is 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Wirkmechanismus
Target of Action
The primary target of the compound 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, often involving the formation of covalent bonds or intermolecular forces . The compound’s interaction with its target may result in changes to the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
The compound’s interaction with Cathepsin S could affect various biochemical pathways, particularly those involved in the immune response . .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its target, it could potentially influence immune response, particularly antigen processing and presentation
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pH levels, temperature, and the presence of other molecules can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy
Vorteile Und Einschränkungen Für Laborexperimente
MPA-T4 is an easy to use and relatively safe compound for use in laboratory experiments. It is relatively inexpensive and has a wide range of applications in the synthesis of various compounds. However, it is important to note that MPA-T4 is a volatile compound and should be handled with care.
Zukünftige Richtungen
MPA-T4 has a wide range of potential applications in the scientific research field. Future research should focus on exploring the potential of MPA-T4 as a therapeutic agent for various diseases. Additionally, further research should be conducted to explore the potential of MPA-T4 as a building block in the synthesis of various compounds. Additionally, further research should be conducted to explore the potential of MPA-T4 as a catalyst in the synthesis of heterocycles and other compounds. Finally, further research should be conducted to explore the potential of MPA-T4 in the synthesis of drugs, vitamins, and other biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das 2-Aminothiazol-Gerüst, das Teil der Verbindung ist, ist eine der charakteristischen Strukturen in der Medikamentenentwicklung. Diese wesentliche Entdeckung hat mehrere biologische Aktivitäten, darunter die Wirkung als Antitumormittel . Beispielsweise zeigte 2-Amino-4-(4-Chlorphenyl)-6-(4-Phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitril, eine Verbindung mit einer ähnlichen Struktur, eine maximale Zytotoxizität unter den synthetisierten Verbindungen gegenüber sechs Krebszelllinien .
Antioxidative Aktivität
Aminothiazol-Derivate, wie z. B. [(4-Amino-5-Benzoyl-2-(4-Methoxyphenylamino)thiazol)], bekannt als Dendrodoinanaloga, haben eine antioxidative Aktivität gezeigt . Sie zeigten die Fähigkeit, die Bildung von 2,2-Azobis-3-ethylbenzthiazolin-6-sulfonsäure (ABTS)-Radikalen zu hemmen . Zusätzlich wurden einige N2-[2-Chlor-4(3,4,5-Trimethoxyphenyl)azetidin-1-yl)]-N4-(substituiertes Aryl)-1,3-thioazol-2,4-diamin-Verbindungen synthetisiert und auf ihre in-vitro-antioxidativen Eigenschaften untersucht .
Antibakterielle Aktivität
Das 2-Aminothiazol-Gerüst wurde mit antimikrobieller Aktivität in Verbindung gebracht . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel.
Entzündungshemmende Aktivität
Es wurde berichtet, dass 2-Aminothiazol-basierte Verbindungen entzündungshemmende Aktivitäten aufweisen . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen im Zusammenhang mit Entzündungen eingesetzt werden könnten.
Antiretrovirale Aktivität
Thiazole wurden in antiretroviralen Medikamenten wie Ritonavir eingesetzt . Dies deutet auf potenzielle Anwendungen der Verbindung bei der Behandlung von retroviralen Infektionen hin.
Antifungal Aktivität
Thiazole wurden in antifungal Medikamenten wie Abafungin eingesetzt . Dies zeigt potenzielle Anwendungen der Verbindung bei der Behandlung von Pilzinfektionen auf.
Antidiabetische Aktivität
Thiazole haben antidiabetische Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen der Verbindung bei der Behandlung von Diabetes hin.
Hepatoprotektive Aktivität
Thiazole haben hepatoprotektive Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen der Verbindung beim Schutz der Leber hin.
Eigenschaften
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAQQUMBLASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220658 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165682-75-7 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)











